molecular formula C14H20BN3O3 B3217973 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester CAS No. 1186041-97-3

5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester

Cat. No.: B3217973
CAS No.: 1186041-97-3
M. Wt: 289.14 g/mol
InChI Key: FCTPREVGGZRDSL-UHFFFAOYSA-N
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Description

5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester is a specialized boronic acid derivative of significant interest in medicinal chemistry and materials science. As a key synthetic building block, its primary application is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently attach a diverse range of aromatic and heteroaromatic systems to the pyrazine core. This capability is crucial for constructing complex molecules for drug discovery, particularly in the development of active pharmaceutical ingredients (APIs) and other functional organic materials. The pinacol ester group enhances the compound's stability and handling properties, making it a practical reactant for complex multi-step syntheses . The pyrrolidinone substituent on the pyrazine ring is a privileged structural motif in medicinal chemistry, often used to improve the solubility and pharmacokinetic properties of drug candidates or to engage in specific hydrogen-bonding interactions with biological targets. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this reagent to accelerate the exploration and development of new therapeutic agents and advanced functional materials.

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)10-8-17-11(9-16-10)18-7-5-6-12(18)19/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTPREVGGZRDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136085
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186041-97-3
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186041-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent, such as toluene. The reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
One of the primary applications of boronic acids, including 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester, is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a vital tool for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Example Case Study:
In a study focusing on the synthesis of biologically active compounds, researchers utilized this compound in a Suzuki reaction to create substituted pyrazines. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the effectiveness of this boronic acid derivative in organic synthesis.

Medicinal Chemistry

Drug Development:
The incorporation of boronic acids into drug molecules has been shown to enhance their biological activity. Specifically, this compound can be utilized as a building block in the development of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

Case Study:
A research team investigated the potential of this compound in developing inhibitors for specific enzymes associated with cancer progression. Through structure-activity relationship (SAR) studies, they identified that modifications on the pyrazine ring could significantly increase potency against target enzymes, showcasing its utility in drug design.

Material Science

Polymer Chemistry:
Boronic acids are also employed in polymer chemistry for the synthesis of boronate esters, which can be used to create dynamic covalent networks. These materials exhibit unique properties such as self-healing and stimuli-responsiveness.

Application Example:
In material science research, this compound was integrated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials demonstrated improved performance characteristics suitable for applications in coatings and adhesives.

Analytical Chemistry

Sensors Development:
Boronic acids have been explored for their ability to form reversible complexes with diols, making them useful in the development of chemical sensors. This compound can be functionalized onto sensor platforms for detecting sugars and other biomolecules.

Research Findings:
Studies have shown that sensors utilizing this compound exhibit high sensitivity and selectivity for glucose detection, which is crucial for diabetes monitoring technologies. The reversible binding mechanism allows for real-time monitoring capabilities.

Mechanism of Action

The mechanism of action for 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogs:

Compound Name Core Heterocycle Substituent at 5-Position Boronic Ester Group Molecular Weight (g/mol) Key Features
5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester Pyrazine Pyrrolidinone Pinacol ester ~304* Lactam ring, polar substituent
5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid pinacol ester Pyrazine 4-Methylpiperazine Pinacol ester 304.20 Basic piperazine, enhanced solubility
2-(Piperidin-1-yl)pyridine-5-boronic acid pinacol ester Pyridine Piperidine Pinacol ester 388.3 Lipophilic substituent, pyridine core
Pyrazine-2-boronic acid pinacol ester Pyrazine None (unsubstituted) Pinacol ester 206.05 Simplicity, high reactivity
2-Oxo-2,3-dihydrobenzimidazole-5-boronic acid pinacol ester Benzimidazolone None Pinacol ester ~290* Fused bicyclic system

*Estimated based on analogous structures.

Key Observations:
  • Heterocycle Core : Pyrazine (two nitrogen atoms at 1,4-positions) offers distinct electronic effects compared to pyridine (one nitrogen) or benzimidazolone (fused bicyclic system). Pyrazine’s electron-deficient nature enhances reactivity in cross-couplings .
  • In contrast, piperidine and piperazine substituents (e.g., in ) impart basicity, which can influence solubility and biological activity.
  • Unsubstituted Analogs : Pyrazine-2-boronic acid pinacol ester lacks steric hindrance, making it highly reactive but less tailored for specific applications like targeted inhibition.

Solubility and Stability

  • Solubility: Pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to free boronic acids . The pyrrolidinone group further enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to lipophilic analogs like piperidine derivatives .
  • Stability: Pinacol esters are hydrolytically stable under basic conditions but can be deprotected oxidatively (e.g., using NaIO₄ ). Pyrrolidinone’s stability under acidic/basic conditions depends on the lactam’s ring strain.

Biological Activity

Overview

5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound recognized for its significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound has garnered attention not only for its chemical properties but also for its biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C14H22BN3O4
  • Molecular Weight : 307.15318 g/mol
  • CAS Number : 1186041-97-3

The biological activity of this compound is largely attributed to its ability to form carbon-carbon bonds through Suzuki–Miyaura coupling. The mechanism involves:

  • Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.
  • Transmetalation : The boronic ester transfers its organic group to the palladium complex.
  • Reductive Elimination : This step regenerates the palladium catalyst and forms the desired product.

Biological Applications

The compound has been explored for various biological applications, including:

  • Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through the synthesis of bioactive compounds that inhibit tumor growth.
  • Antibacterial Properties : Similar compounds have shown effectiveness against resistant bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Research Findings and Case Studies

Recent studies have highlighted the biological implications of boronic acid derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityExhibits cytotoxic effects on H460 lung cancer cells at concentrations >20 µg/mL
AntibacterialPotential activity against methicillin-resistant Staphylococcus aureus (MRSA)
Synthesis of APIsUsed in developing pharmaceutical intermediates and active pharmaceutical ingredients

Case Study: Anticancer Activity

A study demonstrated that derivatives of boronic acids, including those similar to this compound, exhibited significant inhibition of cancer cell proliferation. The study utilized various assays to evaluate the cytotoxic effects on different cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and therapeutic potential.

Comparison with Related Compounds

This compound can be compared with other boronic acid derivatives in terms of biological activity and synthetic utility:

Compound NameBiological ActivitySynthetic Utility
Phenylboronic acid pinacol esterModerate antibacterialWidely used in synthesis
2-Pyrrolidin-1-ylpyridine-5-boronic acidAnticancer propertiesEffective in drug development
5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol esterLimited data availableUseful for research purposes

Q & A

Q. What are the optimized synthetic routes for preparing 5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Catalyst Selection : Pd(dppf)Cl₂ is widely used due to its efficiency in coupling boronic esters with aryl/heteroaryl halides .

  • Reaction Conditions :

    Solvent SystemBaseTemperatureYieldReference
    THF/WaterK₃PO₄75°C94%
    Dioxane/WaterCs₂CO₃110°C (microwave)69%
  • Workflow : Purification via column chromatography and characterization by ¹H/¹³C NMR and HPLC-MS.

Q. How should this compound be stored to ensure stability?

Methodological Answer: Boronic acid pinacol esters are moisture-sensitive. Best practices include:

  • Storage : Sealed under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox conditions for air-sensitive steps .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinone-pyrazine moiety influence cross-coupling efficiency?

Methodological Answer:

  • Steric Hindrance : The pyrrolidinone group may reduce coupling yields with bulky substrates. Mitigation strategies:
    • Use microwave irradiation to accelerate reactions and improve regioselectivity .
    • Optimize ligand choice (e.g., XPhos instead of dppf) for sterically demanding partners.
  • Electronic Effects : The pyrazine ring’s electron-deficient nature enhances oxidative addition with Pd catalysts. However, competitive coordination of the pyrrolidinone nitrogen with Pd can slow transmetallation. Pre-complexation studies using ¹¹B NMR are recommended to assess boronate activation .

Q. What are the common pitfalls in characterizing this compound, and how can they be resolved?

Methodological Answer:

  • Boronate Hydrolysis : Detectable via ¹¹B NMR (shift from ~30 ppm for boronic esters to ~18 ppm for boronic acids). Use deuterated solvents stored over molecular sieves to minimize moisture .
  • Impurity Profiling : Low yields (<70%) often result from incomplete coupling. Employ LC-MS with ion-trap detection to identify unreacted intermediates (e.g., residual halide precursors) .

Q. How can conflicting data on reaction yields be reconciled in cross-coupling studies?

Methodological Answer: Discrepancies arise from:

  • Catalyst Loading : Higher Pd(dppf)Cl₂ (10 mol%) improves yields in microwave-assisted reactions but increases Pd contamination .
  • Base Selection : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (e.g., DMF) for electron-poor substrates. Validate via controlled experiments with standardized substrate ratios .

Key Takeaways for Experimental Design

  • Catalyst-Ligand Systems : Prioritize Pd(dppf)Cl₂ for pyrazine derivatives but screen ligands (e.g., SPhos, XPhos) for steric challenges.
  • Solvent Polarity : Polar aprotic solvents (DMF, NMP) enhance solubility of electron-deficient substrates but require rigorous drying .
  • Quality Control : Regular NMR and LC-MS monitoring is critical to detect hydrolysis or side reactions early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
5-(Pyrrolidinon-1-yl)pyrazine-2-boronic acid pinacol ester

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